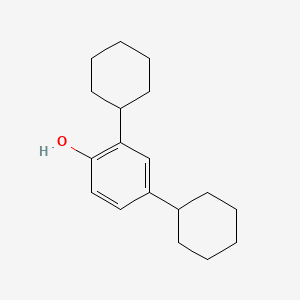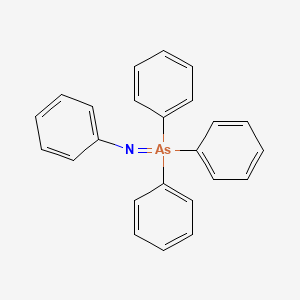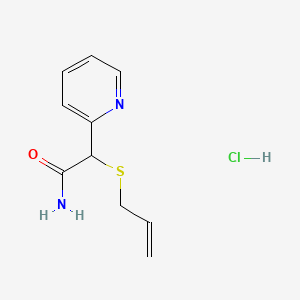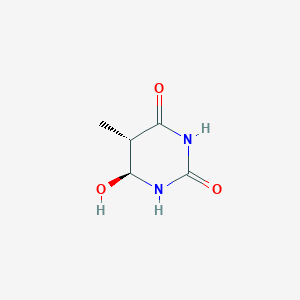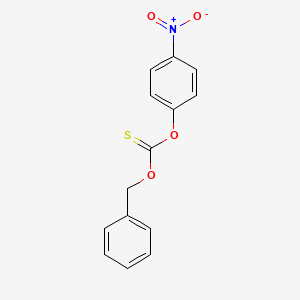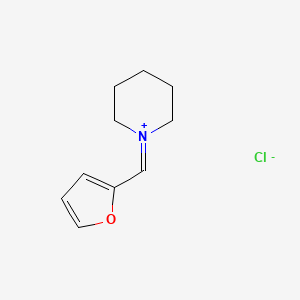
Urea, 1,3-bis(3,4-dichlorobenzyl)-2-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1,3-bis(3,4-dichlorobenzyl)-2-thio-, also known as 1,3-Bis(3,4-dichlorobenzyl)thiourea, is a chemical compound with the molecular formula C15H12Cl4N2S and a molecular weight of 394.15 g/mol . This compound is characterized by the presence of two 3,4-dichlorobenzyl groups attached to a thiourea backbone. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Urea, 1,3-bis(3,4-dichlorobenzyl)-2-thio- typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction . The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Urea, 1,3-bis(3,4-dichlorobenzyl)-2-thio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols.
Scientific Research Applications
Urea, 1,3-bis(3,4-dichlorobenzyl)-2-thio- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, 1,3-bis(3,4-dichlorobenzyl)-2-thio- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms .
Comparison with Similar Compounds
Urea, 1,3-bis(3,4-dichlorobenzyl)-2-thio- can be compared with other similar compounds, such as:
1,3-Bis(3,4-dichlorophenyl)urea: This compound has a similar structure but lacks the thiourea backbone, which may result in different chemical and biological properties.
1,3-Bis(4-methoxyphenyl)urea: This compound contains methoxy groups instead of dichlorobenzyl groups, leading to variations in reactivity and applications.
Properties
CAS No. |
23749-87-3 |
|---|---|
Molecular Formula |
C15H12Cl4N2S |
Molecular Weight |
394.1 g/mol |
IUPAC Name |
1,3-bis[(3,4-dichlorophenyl)methyl]thiourea |
InChI |
InChI=1S/C15H12Cl4N2S/c16-11-3-1-9(5-13(11)18)7-20-15(22)21-8-10-2-4-12(17)14(19)6-10/h1-6H,7-8H2,(H2,20,21,22) |
InChI Key |
QSXLKFCJGCHVKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=S)NCC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)

